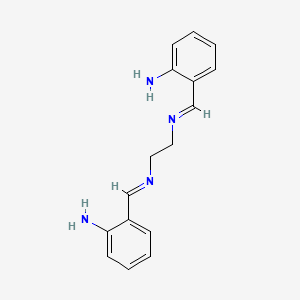

N,N'-Bis(2-aminobenzal)ethylenediamine

Übersicht

Beschreibung

Synthesis Analysis

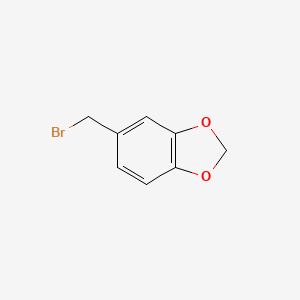

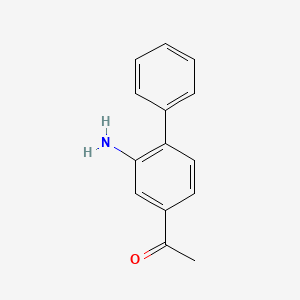

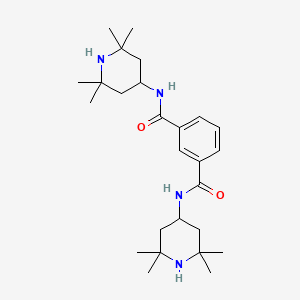

The synthesis of various Schiff-base ligands related to N,N'-Bis(2-aminobenzal)ethylenediamine has been explored in several studies. For instance, the synthesis of N,N'-bis(2-hydroxybenzyl)-1-(p-aminobenzyl)ethylenediamine and its derivatives was achieved through condensation reactions involving C-functionalized diamines and salicylaldehyde, with complexation trials reported for 99mTc . Another study reported the synthesis of a novel long-chain acyclic phosphazene derivative of ethylenediamine via a Staudinger reaction, characterized by various spectroscopic methods and confirmed by single-crystal X-ray studies . Additionally, the synthesis of N,N'-bis(trifluoromethylbenzylidene)ethylenediamine was performed by reacting ethylenediamine with 4-(trifluoromethyl)-benzaldehyde, yielding a crystalline product characterized by single-crystal X-ray diffraction . Furthermore, the synthesis of N-solanesyl-N,N'-bis(3,4-dimethoxybenzyl)ethylenediamine was achieved starting from vanillin and solanesol, with improved synthesis and separation processes .

Molecular Structure Analysis

The molecular structure of these compounds has been extensively studied. The Schiff base compound N,N'-bis(trifluoromethylbenzylidene)ethylenediamine crystallizes in a monoclinic space group, with the crystal structure stabilized by intermolecular hydrogen bonds. The molecule adopts a staggered conformation with co-planar phenyl rings and C=N imine bonds . The structure of the long-chain acyclic phosphazene derivative was confirmed by single-crystal X-ray studies, providing insights into its molecular conformation . Similarly, the structure of bis(ethylenediamine-N,N-di-3-propionato)zinc dihydrate was elucidated using X-ray diffraction, revealing a centrosymmetric dimeric structure with trigonal-bipyramidal coordination around the zinc atoms .

Chemical Reactions Analysis

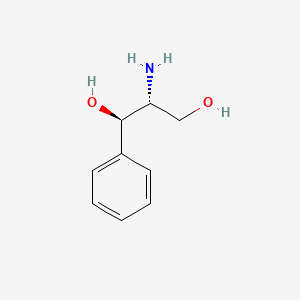

The chemical reactivity of these compounds has been partially explored. For example, the Schiff base ligands derived from ethylenediamine have shown potential for complexation with metals such as 99mTc, which could be relevant for applications in radiopharmaceuticals . The inhibitory effect of N,N'-bis(1-phenylethanol)ethylenediamine against steel corrosion in HCl media was studied, indicating that the compound interacts with the steel surface through adsorptive interactions involving π-bonding electrons, NH, and OH groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds have been characterized using various spectroscopic methods. The Schiff base ligand N,N'-bis(trifluoromethylbenzylidene)ethylenediamine showed a sharp peak in the infrared spectrum typical of conjugated C=N stretching and exhibited strong UV absorption ascribed to electronic transitions. Its 1H NMR spectra revealed distinct peaks corresponding to aromatic protons, imine protons, and CH2-CH2 protons . The novel ethylenediamine derivatives forming clathrates were subjected to thermal and X-ray crystallographic studies, revealing that the guests in the complexes reside in channels or discrete cavities depending on the stability of the complex .

Wissenschaftliche Forschungsanwendungen

Cytotoxic Activity in Cancer Cell Lines

N,N'-Bis(2-aminobenzal)ethylenediamine derivatives exhibit notable cytotoxic activities against various human cancer cell lines. These compounds demonstrate potential in causing cell arrest at different phases of the cell cycle and loss of mitochondrial membrane potential in lung, breast, and prostate cancer cell lines. This suggests a promising avenue for the development of novel therapeutic agents in cancer treatment (Musa, Badisa, & Latinwo, 2014).

Synthesis of Bifunctional Schiff-base Ligands

Research has focused on the synthesis of novel bifunctional Schiff-base ligands derived from N,N'-Bis(2-aminobenzal)ethylenediamine. These ligands have potential applications in the development of radiopharmaceuticals, particularly in the synthesis of complexation agents for radioactive isotopes used in medical imaging (Mishra et al., 2003).

Iron Chelation for Therapeutic Applications

The compound has been investigated for its role in iron chelation. Derivatives of N,N'-Bis(2-aminobenzal)ethylenediamine have shown efficacy as iron chelators, which can be utilized in the treatment of conditions like iron overload. This research is vital in the development of new medications that can manage iron levels in patients (Pitt et al., 1986).

Improvement of Bioavailability in Clinical Applications

Studies have also been conducted on modifying N,N'-Bis(2-aminobenzal)ethylenediamine derivatives to enhance their bioavailability for clinical use. This research is crucial in the development of more effective drugs by improving the absorption and effectiveness of the compound in the human body (Thiele & Sloan, 2016).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[2-[(2-aminophenyl)methylideneamino]ethyliminomethyl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4/c17-15-7-3-1-5-13(15)11-19-9-10-20-12-14-6-2-4-8-16(14)18/h1-8,11-12H,9-10,17-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIFWHZGMOGXDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NCCN=CC2=CC=CC=C2N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424069 | |

| Record name | 2,2'-{Ethane-1,2-diylbis[azanylylidene(E)methanylylidene]}dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N'-Bis(2-aminobenzal)ethylenediamine | |

CAS RN |

4408-47-3 | |

| Record name | 2,2'-{Ethane-1,2-diylbis[azanylylidene(E)methanylylidene]}dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(2-aminobenzal)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,5'S,6R,6'R,8R,10Z,12S,13S,14Z,16Z,20R,21R,24S)-6'-[(2S)-Butan-2-yl]-4',24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-21-methoxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B1276379.png)